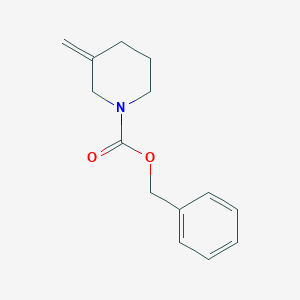

Benzyl 3-methylenepiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

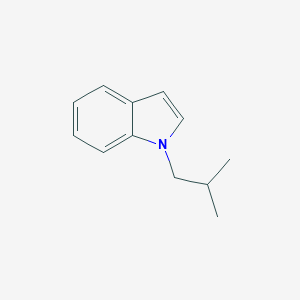

Benzyl 3-methylenepiperidine-1-carboxylate is a chemical compound with the molecular formula C14H17NO2 . It has a molecular weight of 231.29 . This compound is often used in research .

Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or low melting solid . It should be stored sealed in a dry place at 2-8°C .Scientific Research Applications

Enantioselective Synthesis

Benzyl 3-methylenepiperidine-1-carboxylate is utilized in enantioselective synthesis. Wang et al. (2018) investigated its asymmetric benzylation, leading to the production of methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, a compound with moderate enantioselectivity and potential for creating biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).

Reactivity in Heterocycle Synthesis

In the synthesis of heterocyclic compounds, this chemical plays a significant role. Ibenmoussa et al. (1998) highlighted its application in creating 2,4-piperidinedione derivatives, important intermediates in synthesizing natural products and compounds with pharmacological interest (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).

Catalytic Applications

The compound is also used in palladium-catalyzed reactions. Giri et al. (2007) discussed its use in the methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids, showcasing its versatility in catalytic applications (Giri, Maugel, Li, Wang, Breazzano, Saunders, & Yu, 2007).

Use in Synthesis of Benzodiazepine Derivatives

Wang et al. (2008) developed a method for synthesizing 1,4-benzodiazepine derivatives, a crucial class of compounds in medicinal chemistry, using reactions involving this compound (Wang, Guo, Wang, Huang, & Wang, 2008).

Intermediate in Drug Synthesis

Chen Xin-zhi (2011) detailed its use as an intermediate in synthesizing CP-690550, a novel protein tyrosine kinase Jak3 inhibitor, indicating its importance in drug development (Xin-zhi, 2011).

Safety and Hazards

properties

IUPAC Name |

benzyl 3-methylidenepiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-12-6-5-9-15(10-12)14(16)17-11-13-7-3-2-4-8-13/h2-4,7-8H,1,5-6,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLLABDAFZKLMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B190016.png)

![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)